1-But-3-ynyl-4-methylazepan-4-ol
Description
1-But-3-ynyl-4-methylazepan-4-ol is a seven-membered azepane ring derivative featuring a hydroxyl group at the 4-position, a methyl substituent at the same carbon, and a terminal alkyne (but-3-ynyl) group at the 1-position. The compound’s structure combines steric bulk from the methyl group and the linear butynyl chain with the polar hydroxyl moiety, influencing its physicochemical and reactivity profiles. Potential applications include pharmaceutical intermediates, particularly given the structural similarity to azelastine-related impurities noted in , though explicit pharmacological data for this compound remains undocumented in the provided sources.
Properties
IUPAC Name |
1-but-3-ynyl-4-methylazepan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-3-4-8-12-9-5-6-11(2,13)7-10-12/h1,13H,4-10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOOHBVRWXRMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)CCC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1695399-14-4 | |
| Record name | 1-(but-3-yn-1-yl)-4-methylazepan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-But-3-ynyl-4-methylazepan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-3-yn-1-ol and 4-methylazepane.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-But-3-ynyl-4-methylazepan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane or ethanol.
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-But-3-ynyl-4-methylazepan-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems and pathways.
Medicine: It may be investigated for potential therapeutic applications, although it is not currently approved for medical use.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-But-3-ynyl-4-methylazepan-4-ol involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects through modulation of enzymatic activity and receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following azepan-4-ol derivatives are selected for comparison based on substituent variations and functional group positioning:
1-Methylazepan-4-ol
- Structure : Lacks the but-3-ynyl group at position 1 but retains the 4-methyl and 4-hydroxyl substituents.
- Properties : The absence of the alkyne reduces molecular weight (estimated ~143 g/mol) and lipophilicity compared to the target compound. Its hydroxyl group enhances water solubility, while the methyl group introduces moderate steric hindrance. This compound is cited as a precursor or impurity in pharmaceutical syntheses (e.g., azelastine) .
4-Methylazepan-4-ol
- Properties : Simpler structure results in lower molecular weight (~129 g/mol) and higher polarity. The lack of alkyl or alkyne chains likely reduces membrane permeability compared to 1-But-3-ynyl-4-methylazepan-4-ol.
1-Butyl-4-methylazepan-4-ol
- Structure : Replaces the terminal alkyne (but-3-ynyl) with a saturated butyl chain.
Comparative Data Table
*logP values are estimated using fragment-based methods (e.g., XLogP3).
Research Findings and Functional Insights
- Reactivity : The terminal alkyne in this compound enables click chemistry applications (e.g., Huisgen cycloaddition), distinguishing it from saturated analogues like 1-butyl-4-methylazepan-4-ol. This reactivity is critical for bioconjugation in drug development.
- Solubility : The hydroxyl group ensures moderate aqueous solubility (~10–50 mg/L), but the alkyne and methyl groups reduce polarity compared to unsubstituted azepan-4-ol.
Biological Activity
1-But-3-ynyl-4-methylazepan-4-ol (CAS No. 1695399-14-4) is a chemical compound belonging to the azepane class, characterized by its unique molecular structure and potential biological activities. With a molecular formula of CHNO and a molecular weight of 181.279 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and pharmacology.
This compound is primarily used as a research tool in synthetic organic chemistry. Its synthesis typically involves the reaction of but-3-yn-1-ol with 4-methylazepane under controlled conditions, often employing catalysts to optimize yield and purity .
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 181.279 g/mol |
| CAS Number | 1695399-14-4 |
The biological activity of this compound is believed to involve modulation of enzymatic pathways and receptor interactions. Although specific targets remain to be fully elucidated, preliminary studies suggest that it may influence neurotransmitter systems and exhibit effects on cellular signaling pathways .
Biological Activity
Research into the biological activities of this compound is still in its infancy, but initial findings indicate potential applications in several areas:
1. Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structures can exhibit antimicrobial properties. For instance, azepane derivatives have been shown to inhibit bacterial growth, suggesting that this compound may possess similar activities .
2. Neuropharmacological Effects
Given its structural similarity to other psychoactive compounds, there is speculation regarding its potential neuropharmacological effects. Compounds in the azepane family have been investigated for their ability to modulate GABAergic activity, which could position this compound as a candidate for further neurological studies .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Related Compounds
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1-butylpiperidine | Piperidine derivative | Anxiolytic effects |
| 1-butylpyrrolidine | Pyrrolidine derivative | Antimicrobial activity |
| 1-butylhexahydroazepine | Hexahydroazepine | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
